molecular formula C18H13NO3 B12938573 3-Cyanobenzyl 2H-chromene-3-carboxylate

3-Cyanobenzyl 2H-chromene-3-carboxylate

Cat. No.: B12938573
M. Wt: 291.3 g/mol
InChI Key: FSNSCAPALLGVJX-UHFFFAOYSA-N
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Description

3-Cyanobenzyl 2H-chromene-3-carboxylate is a compound that belongs to the class of 2H-chromenes, which are important oxygen heterocycles. These compounds are widely found in natural products, pharmaceutical agents, and biologically relevant molecules. They have also been used broadly in materials science and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyanobenzyl 2H-chromene-3-carboxylate typically involves the Knoevenagel condensation reaction. This reaction involves the condensation of 2-hydroxybenzaldehyde with malononitrile in the presence of a base, followed by cyclization to form the chromene ring . The reaction is usually carried out in an organic solvent such as ethanol or methanol at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of water as a solvent and biocatalysts, can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-Cyanobenzyl 2H-chromene-3-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Cyanobenzyl 2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammation and cancer pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyanobenzyl 2H-chromene-3-carboxylate is unique due to the presence of the cyanobenzyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for various applications in research and industry .

Properties

Molecular Formula

C18H13NO3

Molecular Weight

291.3 g/mol

IUPAC Name

(3-cyanophenyl)methyl 2H-chromene-3-carboxylate

InChI

InChI=1S/C18H13NO3/c19-10-13-4-3-5-14(8-13)11-22-18(20)16-9-15-6-1-2-7-17(15)21-12-16/h1-9H,11-12H2

InChI Key

FSNSCAPALLGVJX-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C(=O)OCC3=CC(=CC=C3)C#N

Origin of Product

United States

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